molecular formula C18H16Cl2N6O4 B14122430 2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid CAS No. 923213-52-9

2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid

Cat. No.: B14122430
CAS No.: 923213-52-9
M. Wt: 451.3 g/mol
InChI Key: CJCPJZUHFVVXGS-UHFFFAOYSA-N
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Description

2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a purine-triazine core structure, which is often associated with biological activity and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the purine and triazine intermediates, followed by their coupling under controlled conditions. Common reagents include chlorinated aromatic compounds and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Halogen atoms in the structure can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-dichlorophenyl)amino]benzeneacetic acid (Diclofenac): A well-known non-steroidal anti-inflammatory drug.

    2-[(2,6-dichlorophenyl)amino]benzoic acid: An analog with similar structural features.

Uniqueness

2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid stands out due to its unique purine-triazine core, which imparts distinct biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and development.

Properties

CAS No.

923213-52-9

Molecular Formula

C18H16Cl2N6O4

Molecular Weight

451.3 g/mol

IUPAC Name

2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid

InChI

InChI=1S/C18H16Cl2N6O4/c1-9-6-24-14-15(21-17(24)26(22-9)8-13(27)28)23(2)18(30)25(16(14)29)7-10-11(19)4-3-5-12(10)20/h3-5H,6-8H2,1-2H3,(H,27,28)

InChI Key

CJCPJZUHFVVXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)CC(=O)O

Origin of Product

United States

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